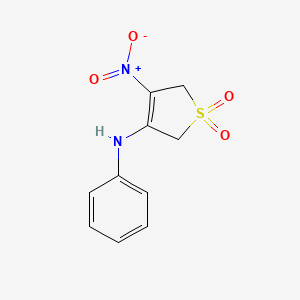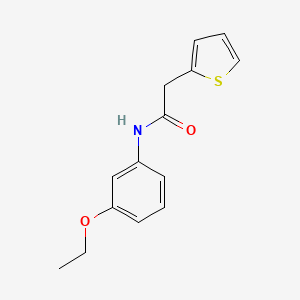![molecular formula C14H22N2O5S B5859302 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has also been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is a highly specific inhibitor of acetylcholinesterase and has been shown to have a high affinity for amyloid-beta. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is also stable and can be easily synthesized in large quantities. However, 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is also not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the study of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol as a fluorescent probe for imaging studies. Finally, the study of the biochemical and physiological effects of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol may lead to a better understanding of its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol can be achieved using various methods. The most commonly used method involves the reaction of 2,6-dimethoxyphenol with 4-(methylsulfonyl)-1-piperazine in the presence of a base such as sodium hydride. This reaction leads to the formation of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol as a white solid with a high yield.
Applications De Recherche Scientifique
2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has been used in various scientific research applications due to its unique properties. It has been widely studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has also been used in the study of protein-protein interactions and as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-12-8-11(9-13(21-2)14(12)17)10-15-4-6-16(7-5-15)22(3,18)19/h8-9,17H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRRHRJEGDBDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)
